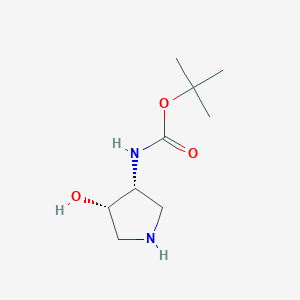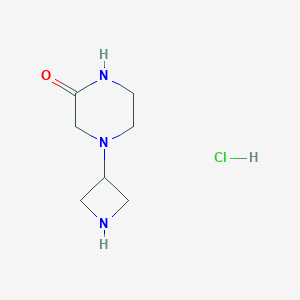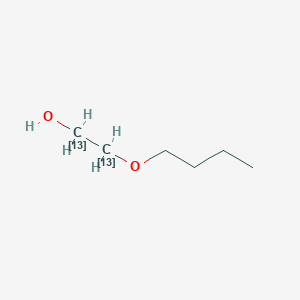
1,2-Dihydroxy-8-carboxynaphthalene
Vue d'ensemble
Description
1,2-Dihydroxy-8-carboxynaphthalene is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a carboxyl group on its aromatic ring. This compound is significant in various biochemical pathways, particularly in the degradation of naphthoic acids by microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dihydroxy-8-carboxynaphthalene is typically synthesized through the microbial degradation of 1-naphthoic acid. The process involves the double hydroxylation of the aromatic ring adjacent to the carboxyl group, resulting in the formation of this compound .
Industrial Production Methods
the microbial degradation pathway using bacteria such as Pseudomonas maltophilia (now Stenotrophomonas maltophilia) CSV89 is a potential method for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydroxy-8-carboxynaphthalene undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dioxygenases and dehydrogenases, which facilitate the hydroxylation and oxidation processes .
Major Products Formed
Major products formed from the reactions of this compound include 2-hydroxy-3-carboxy benzalpyruvate, 3-formyl salicylate, and catechol .
Applications De Recherche Scientifique
1,2-Dihydroxy-8-carboxynaphthalene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-dihydroxy-8-carboxynaphthalene involves its role as an intermediate in the microbial degradation of naphthoic acids. The compound is formed through the hydroxylation of 1-naphthoic acid and is further oxidized to produce various intermediates that enter the tricarboxylic acid (TCA) cycle . The enzymes involved in these processes include dioxygenases and dehydrogenases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthoic Acid: The precursor to 1,2-dihydroxy-8-carboxynaphthalene in microbial degradation pathways.
2-Hydroxy-3-carboxy Benzalpyruvate: An intermediate formed from the oxidation of this compound.
3-Formyl Salicylate: Another intermediate in the degradation pathway.
Uniqueness
This compound is unique due to its specific role in the microbial degradation of naphthoic acids. Its formation through double hydroxylation and subsequent oxidation distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
7,8-dihydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,12-13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHLBCIWAPMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349659 | |
| Record name | 1-Naphthalenecarboxylicacid, 7,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162794-82-3 | |
| Record name | 7,8-Dihydroxy-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162794-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxylicacid, 7,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]](/img/structure/B3367098.png)

![2-(4-(8-Bromo-2-methyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B3367114.png)
![tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3367116.png)



![5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one](/img/structure/B3367149.png)
